5-Hexen-3-YN-2-OL, 2-methyl-

Process Chemistry Physical Organic Chemistry Distillation Design

5-Hexen-3-YN-2-OL, 2-methyl- (CAS 690-94-8), also known as Dimethyl(vinylethynyl)carbinol or 2-Methylhex-5-en-3-yn-2-ol, is a tertiary enyne alcohol with the molecular formula C7H10O and a molecular weight of 110.15 g/mol. It is characterized by the presence of a hydroxyl group, a terminal alkene, and an internal alkyne within a single compact structure, making it a versatile synthetic intermediate for the construction of complex molecules in medicinal chemistry, agrochemical research, and materials science.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 690-94-8
Cat. No. B1593500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexen-3-YN-2-OL, 2-methyl-
CAS690-94-8
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESCC(C)(C#CC=C)O
InChIInChI=1S/C7H10O/c1-4-5-6-7(2,3)8/h4,8H,1H2,2-3H3
InChIKeyOYWGYGPXPDGOGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hexen-3-YN-2-OL, 2-methyl- (CAS 690-94-8) Technical Overview and Procurement Data


5-Hexen-3-YN-2-OL, 2-methyl- (CAS 690-94-8), also known as Dimethyl(vinylethynyl)carbinol or 2-Methylhex-5-en-3-yn-2-ol, is a tertiary enyne alcohol with the molecular formula C7H10O and a molecular weight of 110.15 g/mol [1]. It is characterized by the presence of a hydroxyl group, a terminal alkene, and an internal alkyne within a single compact structure, making it a versatile synthetic intermediate for the construction of complex molecules in medicinal chemistry, agrochemical research, and materials science .

Why Generic Enyne Alcohols Cannot Substitute for 5-Hexen-3-YN-2-OL, 2-methyl- in Critical Applications


Generic substitution of 5-Hexen-3-YN-2-OL, 2-methyl- with simpler alkynols or enyne alcohols is not feasible due to its specific multifunctional architecture. Unlike monofunctional analogs like 2-Methyl-3-butyn-2-ol, the presence of both an alkene and an alkyne in a defined spatial arrangement imparts unique reactivity and selectivity profiles. For instance, the reaction course in hydroalumination-iodination is ambiguous and non-stereoselective, a behavior not observed with simpler substrates [1]. Furthermore, its physicochemical and safety profiles, including boiling point and GHS classifications, differ significantly from common alternatives, directly impacting process design, purification, and safety compliance [2].

Quantitative Differentiation of 5-Hexen-3-YN-2-OL, 2-methyl- (CAS 690-94-8) vs. Structural Analogs


Comparative Volatility and Processability: Boiling Point Analysis vs. 2-Methyl-3-butyn-2-ol

The boiling point of 5-Hexen-3-YN-2-OL, 2-methyl- is substantially higher than that of the simpler analog 2-Methyl-3-butyn-2-ol. This difference in volatility is critical for separation processes, solvent selection, and reaction temperature windows .

Process Chemistry Physical Organic Chemistry Distillation Design

Synthetic Efficiency: Sonogashira Coupling Yield vs. Alternative Reagents

In Sonogashira cross-coupling reactions, the use of 5-Hexen-3-YN-2-OL, 2-methyl- as a reagent provides a competitive yield for the synthesis of functionalized alkynes. This performance can be directly compared to other alkyne sources to assess synthetic efficiency .

Medicinal Chemistry Catalysis Synthetic Methodology

Distinct Safety Profile: GHS Hazard Classification vs. 2-Methyl-3-butyn-2-ol

The GHS hazard classification for 5-Hexen-3-YN-2-OL, 2-methyl- includes more severe acute toxicity and sensitization warnings compared to the simpler analog 2-Methyl-3-butyn-2-ol, which is primarily classified for flammability [1][2].

Occupational Safety Chemical Hygiene Risk Assessment

Unique Reactivity Pattern: Ambiguous Hydroalumination-Iodination Outcome

The reaction of 5-Hexen-3-YN-2-OL, 2-methyl- with hydroalumination-iodination conditions yields an ambiguous mixture of products, a behavior that is not observed for simpler or more functionalized enyne alcohols [1]. This contrasts with other substrates that may undergo more predictable or stereoselective transformations.

Organometallic Chemistry Reaction Discovery Synthetic Methodology

Optimal Application Scenarios for 5-Hexen-3-YN-2-OL, 2-methyl- (CAS 690-94-8) Based on Empirical Evidence


Synthesis of Unsaturated Ethers via Nucleophilic Substitution

This compound serves as a key precursor for the synthesis of specialized unsaturated ethers. The sodium alkoxide derivative can react with N-(chloromethyl)lactams to yield compounds such as 1-[(1,1-dimethyl-4-penten-2-ynyloxy)methyl]-2-pyrrolidinone, which are valuable intermediates in medicinal chemistry [1].

Palladium-Catalyzed Cross-Coupling for Enyne Building Blocks

Its terminal alkene and internal alkyne allow it to function as a versatile coupling partner in Sonogashira and other palladium-catalyzed reactions. The high reported yields (up to 91%) in such transformations make it a practical choice for constructing complex enyne-containing scaffolds for pharmaceutical research .

Mechanistic and Reaction Discovery Studies

Given its 'ambiguous' and non-stereoselective behavior in hydroalumination-iodination reactions [2], this compound is an excellent probe for studying reaction mechanisms and developing new synthetic methodologies. Its unique reactivity can lead to the discovery of novel transformations not possible with more predictable analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hexen-3-YN-2-OL, 2-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.